
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and suppress seizures in animal models. Additionally, it has been found to have a low toxicity profile, making it a potentially safe drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide is its unique structure and properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to optimize the synthesis method of this compound, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide is a promising compound that has gained significant attention in the field of scientific research. Its unique structure and properties make it a potential candidate for the development of new drugs, and its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential treatment for various diseases and conditions. Further research is needed to fully understand the potential of this compound and its future applications in the field of medicine.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-thiophene carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with 2-methylpropionyl chloride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases and conditions.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-11(2)15(18)17(14-7-8-21(19,20)10-14)9-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAAPAAXIYUDPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2CCS(=O)(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384875.png)
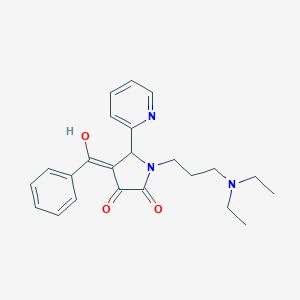
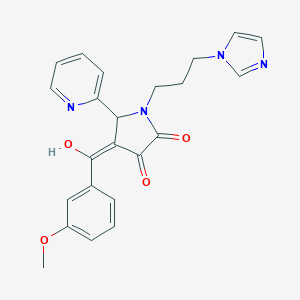
![(4E)-5-(4-tert-butylphenyl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B384883.png)
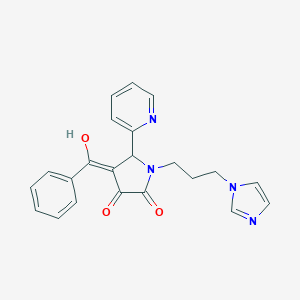

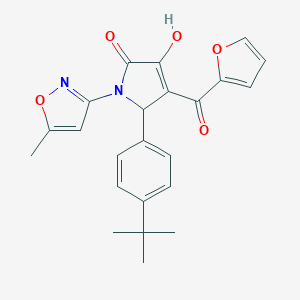

![(4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B384890.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B384893.png)
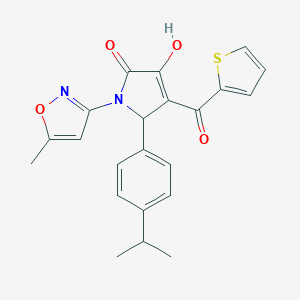
![3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-[3-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384895.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylbutanamide](/img/structure/B384897.png)